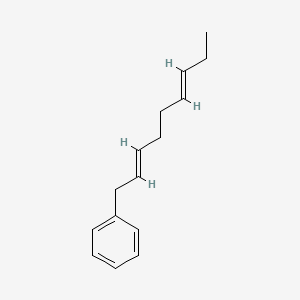
1-Phenyl-2,6-nonadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2,6-nonadiene, also known as this compound, is a useful research compound. Its molecular formula is C15H20 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Fragrance Industry
Perfume Compositions:
1-Phenyl-2,6-nonadiene and its derivatives are extensively used in the formulation of perfumes. The compound is noted for its unique olfactory characteristics that resemble fresh green notes, making it suitable for creating fragrances reminiscent of cucumber or mignonette .
Stability in Formulations:
The nitrile derivatives of this compound exhibit superior chemical stability compared to their aldehyde counterparts. This stability makes them highly desirable in alkaline environments, such as soaps and detergents, where they can maintain their scent profile over time .
Flavoring Applications
In addition to its use in perfumes, this compound finds applications in the food industry as a flavoring agent. It is particularly effective in enhancing fruity flavors such as melon and strawberry, contributing to the sensory profile of various food products .
Case Studies and Research Findings
Several case studies have illustrated the effective use of this compound in real-world applications:
-
Perfume Development:
A study focused on developing a new line of eco-friendly perfumes incorporated 2,6-nonadiene nitrile due to its appealing scent and stability. The results indicated that consumers preferred the fragrance over traditional synthetic options due to its natural aroma profile . -
Flavor Enhancement:
In a culinary application, chefs utilized this compound to enhance seafood dishes. The compound's ability to evoke fresh flavors contributed significantly to the overall taste experience without overpowering the natural flavors of the ingredients used . -
Sustainability Studies:
Research has also highlighted the potential for using this compound in sustainable fragrance formulations. By replacing more volatile and less stable compounds with this diene derivative, manufacturers can create longer-lasting products with reduced environmental impact .
Propriétés
Numéro CAS |
78529-90-5 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
[(2E,6E)-nona-2,6-dienyl]benzene |
InChI |
InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h3-4,7-11,13-14H,2,5-6,12H2,1H3/b4-3+,9-7+ |
Clé InChI |
VKLXGUYPPHFEJS-DQTVNRMBSA-N |
SMILES |
CCC=CCCC=CCC1=CC=CC=C1 |
SMILES isomérique |
CC/C=C/CC/C=C/CC1=CC=CC=C1 |
SMILES canonique |
CCC=CCCC=CCC1=CC=CC=C1 |
Synonymes |
1-phenyl-2,6-nonadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















